

Technical Guide: Safety and Handling of 3-Chloroquinolin-6-ol

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Compound of Interest

Compound Name: 3-Chloroquinolin-6-ol

CAS No.: 696612-04-1

Cat. No.: B1592057

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Executive Summary & Chemical Identity

3-Chloroquinolin-6-ol is a bifunctional quinoline intermediate. Its reactivity profile is defined by two distinct sites: the phenolic hydroxyl group at C-6 (susceptible to oxidation and etherification) and the chlorine atom at C-3 (a handle for palladium-catalyzed cross-coupling). Due to its pharmacological potency potential and structural similarity to known toxic quinolines, it must be handled with high containment rigor.

Property	Data
CAS Number	136500-34-6
IUPAC Name	3-chloroquinolin-6-ol
Synonyms	3-Chloro-6-hydroxyquinoline; 6-Hydroxy-3-chloroquinoline
Molecular Formula	C ₉ H ₆ ClNO
Molecular Weight	179.60 g/mol
Appearance	Off-white to beige/brown powder (oxidizes upon air exposure)
Solubility	Soluble in DMSO, DMF; sparingly soluble in water

Hazard Identification & Toxicology (GHS)

Rationale: Understanding the specific hazards of the quinoline scaffold allows for predictive safety planning.

The quinoline backbone is inherently bioactive. The addition of a halogen (Cl) and a hydroxyl group (-OH) increases its polarity and potential for metabolic interaction. While specific LD50 data for this isomer may be sparse, we apply the Precautionary Principle, categorizing it based on the most severe hazards of the hydroxyquinoline class.

GHS Classification (29 CFR 1910.1200 / CLP)

Hazard Class	Category	Hazard Statement	Code
Acute Toxicity (Oral)	Cat 3/4	Toxic/Harmful if swallowed	H301/H302
Skin Irritation	Cat 2	Causes skin irritation	H315
Eye Irritation	Cat 2A	Causes serious eye irritation	H319
STOT - SE	Cat 3	May cause respiratory irritation	H335
Aquatic Toxicity	Cat 2	Toxic to aquatic life with long-lasting effects	H411

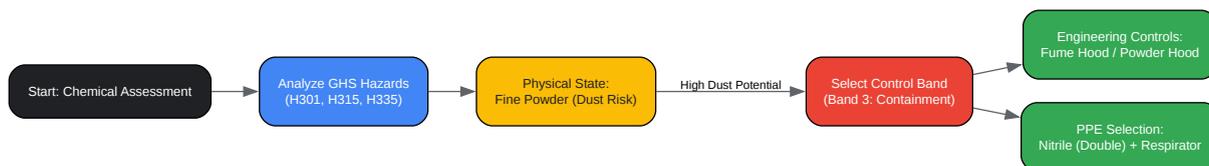
Critical Toxicological Insight: Phenolic compounds are prone to skin absorption. The combination of the planar quinoline ring (intercalation potential) and the halogen substituent suggests potential genotoxicity, although not explicitly confirmed for this specific isomer. Treat as a potential mutagen.

Risk Assessment & Control Banding

Before handling, researchers must perform a risk assessment to determine the appropriate Control Band. This compound falls into Control Band 3 (High Containment) due to its potency and dust generation potential.

Visualization: Risk Assessment Logic Flow

This diagram outlines the decision matrix for selecting the correct engineering controls.



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Figure 1: Decision logic for determining containment levels based on physical state and GHS hazard profile.

Operational Handling Protocols

Storage and Stability

The C-6 hydroxyl group renders **3-Chloroquinolin-6-ol** sensitive to oxidation, turning the off-white powder to a dark brown quinone-like species over time.

- Atmosphere: Store under Argon or Nitrogen.
- Temperature: Refrigerate (2–8°C) to retard oxidation kinetics.
- Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

Weighing and Transfer (Critical Step)

The highest risk of exposure occurs during the weighing of dry powders.

- Engineering Control: Weigh only inside a certified chemical fume hood or a powder containment balance enclosure.
- Technique: Use an antistatic gun if the powder is static-charged to prevent "fly-away" dust.

- **Containment:** Transfer the solid into a tared vial inside the hood. Do not walk the open stock bottle across the lab.

Reaction Setup

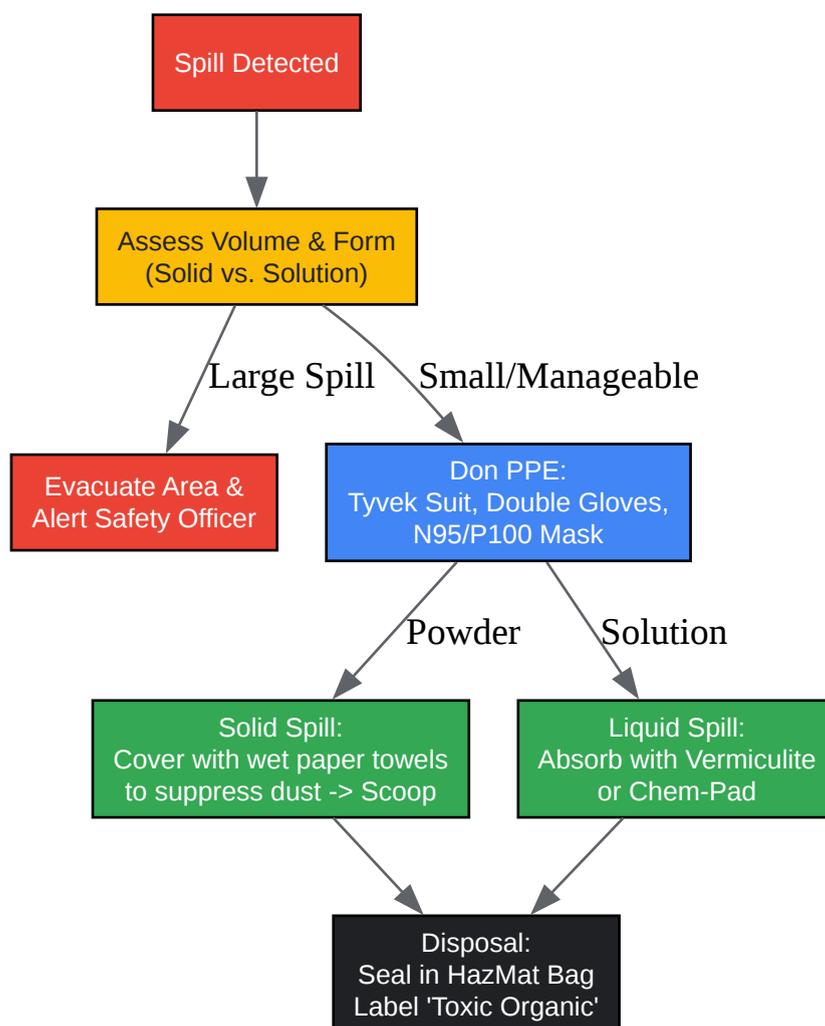
When using **3-Chloroquinolin-6-ol** in cross-coupling (e.g., Suzuki-Miyaura) or alkylation reactions:

- **Solvent Choice:** Dissolve the solid immediately in the reaction solvent (e.g., DMF, DMSO, or Dioxane) to sequester the dust hazard.
- **Inerting:** Sparge the solution with inert gas. Oxygen presence at high temperatures can accelerate the decomposition of the electron-rich phenolic ring.
- **Quenching:** Quench reactions cautiously. Acidic workups are generally stable, but basic aqueous layers may retain the deprotonated phenolate, requiring careful pH adjustment to extract the product.

Emergency Response & Spill Management

In the event of exposure or release, immediate action is required to mitigate systemic toxicity.

Visualization: Spill Response Workflow



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Figure 2: Step-by-step workflow for managing solid and liquid spills of **3-Chloroquinolin-6-ol**.

First Aid Measures

- Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
- Skin Contact: Wash with polyethylene glycol 400 (PEG-400) if available, followed by soap and water. Rationale: PEG-400 is more effective at solubilizing lipophilic aromatics than water alone.
- Eye Contact: Rinse cautiously with water for 15 minutes.[1][2][3] Remove contact lenses.[2][3][4][5]

- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal & Environmental Compliance

This compound contains a halogen (Chlorine) and a nitrogen heterocycle, dictating specific disposal streams.

- Solid Waste: Dispose of contaminated gloves, paper towels, and solid residues in Hazardous Solid Waste containers.
- Liquid Waste:
 - Halogenated Organic Waste: If dissolved in DCM or Chloroform.
 - Non-Halogenated Organic Waste: If dissolved in Acetone/Methanol (Note: Even though the molecule has a Cl atom, the bulk solvent usually dictates the stream, but check local EHS regulations. Many facilities require any halogenated solute to go into the Halogenated stream to prevent corrosion in incinerators).
- Aqueous Waste: Do not pour down the drain.^{[6][7][8][9]} The quinoline scaffold is toxic to aquatic life (H411). Collect in Aqueous Toxic waste streams.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69164, 3-Chloroquinoline. Retrieved from [\[Link\]](#)
 - Note: Used for surrogate toxicity d
- Note: Referenced for phenolic handling precautions and GHS H315/H319/H335 classific
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. Retrieved from [\[Link\]](#)
 - Note: Authoritative source for general quinoline toxicity and emergency response.^[3]

- European Chemicals Agency (ECHA). C&L Inventory: 6-chloroquinolin-3-ol and related isomers. Retrieved from [[Link](#)][10]
 - Note: Verification of H-codes for halogen

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